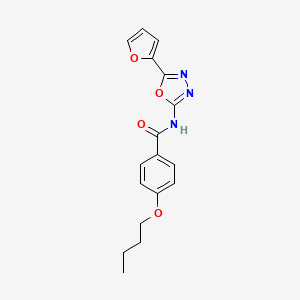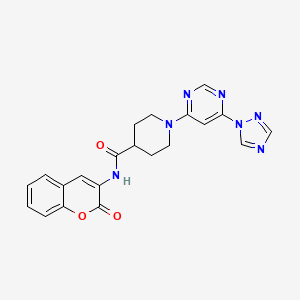
Ethyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a benzoyl group, and an ethyl 4-oxobutanoate group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amine group might be involved in acid-base reactions, while the oxobutanoate group could participate in esterification or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amine and ester groups might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobutanoate is a compound of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential for derivatization. Research studies have focused on its synthesis, derivatization, and applications in creating biologically active molecules.
A study by Gao et al. (2011) demonstrates the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives from ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, highlighting the potential of such compounds in the development of new therapeutic agents (Gao, W., Liu, J., Jiang, Y., & Li, Y., 2011). Bombarda et al. (1992) explored the synthesis of tetrahydroquinoline derivatives, showcasing the compound's utility in generating a diverse array of chemical structures (Bombarda, C., Erba, E., Gelmi, M., & Pocar, D., 1992). Furthermore, Halim and Ibrahim (2017) conducted a detailed study on the synthesis, density functional theory (DFT) calculations, and nonlinear optical (NLO) properties of novel heteroannulated chromones derived from reactions involving ethyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobutanoate, indicating its potential in materials science (Halim, S. A., & Ibrahim, M., 2017).
Applications in Developing Antimicrobial Agents
The research by Desai et al. (2007) on the synthesis and characterization of new quinazolines as potential antimicrobial agents further illustrates the role of complex quinoline derivatives in the search for new therapeutic compounds (Desai, N., Shihora, P. N., & Moradia, D., 2007). This study, among others, points to the broad applicability of ethyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobutanoate and its derivatives in medicinal chemistry, particularly in the design and synthesis of compounds with potential antibacterial and antifungal activities.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-2-28-21(26)13-12-20(25)23-18-10-11-19-17(15-18)9-6-14-24(19)22(27)16-7-4-3-5-8-16/h3-5,7-8,10-11,15H,2,6,9,12-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXUUHPWSXSCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(cyclopropyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2846863.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2846865.png)


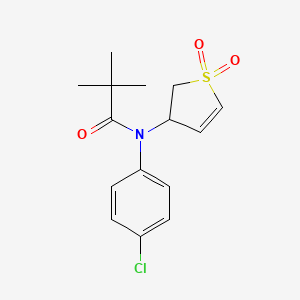
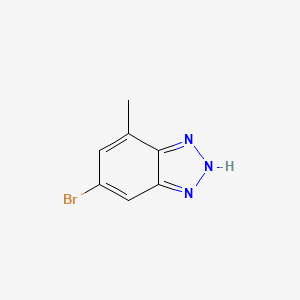
![3-benzyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

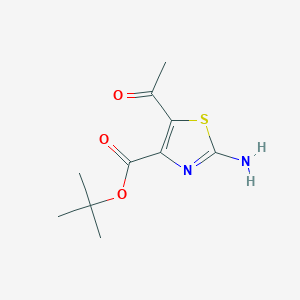
![N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2846880.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2846881.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2846882.png)
